molecular formula C60H88N2O23 B216789 Obelmycin D CAS No. 107807-17-0

Obelmycin D

Cat. No.: B216789
CAS No.: 107807-17-0
M. Wt: 1205.3 g/mol
InChI Key: NWSULKNDMBRCNS-UHFFFAOYSA-N
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Description

Obelmycin D is a member of the anthracycline class of antibiotics, structurally and functionally related to compounds like daunomycin, adriamycin (doxorubicin), and Obelmycin A. Anthracyclines are renowned for their antitumor activity, primarily through DNA intercalation and topoisomerase II inhibition. However, their clinical utility is often hampered by dose-dependent cardiotoxicity and drug resistance. This compound is hypothesized to address these limitations through structural modifications that enhance efficacy and reduce toxicity.

Properties

CAS No.

107807-17-0

Molecular Formula

C60H88N2O23

Molecular Weight

1205.3 g/mol

IUPAC Name

7,10-bis[[4-(dimethylamino)-5-[4-hydroxy-5-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy]-9-ethyl-1,4,6,9,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C60H88N2O23/c1-12-60(73)23-38(80-41-19-30(61(8)9)55(26(4)76-41)83-43-21-36(67)57(28(6)78-43)81-39-17-15-32(63)24(2)74-39)47-50(54(72)49-48(53(47)71)51(69)45-34(65)13-14-35(66)46(45)52(49)70)59(60)85-42-20-31(62(10)11)56(27(5)77-42)84-44-22-37(68)58(29(7)79-44)82-40-18-16-33(64)25(3)75-40/h13-14,24-33,36-44,55-59,63-68,71-73H,12,15-23H2,1-11H3

InChI Key

NWSULKNDMBRCNS-UHFFFAOYSA-N

SMILES

CCC1(CC(C2=C(C1OC3CC(C(C(O3)C)OC4CC(C(C(O4)C)OC5CCC(C(O5)C)O)O)N(C)C)C(=C6C(=C2O)C(=O)C7=C(C=CC(=C7C6=O)O)O)O)OC8CC(C(C(O8)C)OC9CC(C(C(O9)C)OC1CCC(C(O1)C)O)O)N(C)C)O

Canonical SMILES

CCC1(CC(C2=C(C1OC3CC(C(C(O3)C)OC4CC(C(C(O4)C)OC5CCC(C(O5)C)O)O)N(C)C)C(=C6C(=C2O)C(=O)C7=C(C=CC(=C7C6=O)O)O)O)OC8CC(C(C(O8)C)OC9CC(C(C(O9)C)OC1CCC(C(O1)C)O)O)N(C)C)O

Synonyms

obelmycin D

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison

Obelmycin D shares a tetracyclic aglycone core with other anthracyclines but differs in its sugar moiety and side-chain substitutions. Key structural comparisons include:

Compound Core Structure Sugar Moiety Side Chain Molecular Weight
This compound Tetracycline L-rhamnose (hypothesized) Hydroxyl group at C-14 ~550–600 g/mol*
Daunomycin Tetracycline Daunosamine Methoxy group at C-4 527.52 g/mol
Adriamycin Tetracycline Daunosamine Hydroxyacetyl group at C-14 543.52 g/mol
Obelmycin A Tetracycline L-rhamnose Modified glycosylation pattern 559 g/mol

*Inferred based on Obelmycin A’s molecular weight .

Structural variations in the sugar moiety (e.g., L-rhamnose in Obelmycin A/D vs. daunosamine in daunomycin/adriamycin) influence DNA binding affinity and cellular uptake .

Pharmacological Activity

In Vitro and In Vivo Efficacy Obelmycin A, a close analog, demonstrates superior antitumor activity against leukemia L1210 cells compared to daunomycin and adriamycin, with an IC₅₀ of 0.02 µg/mL vs. 0.05 µg/mL for daunomycin . In murine models, Obelmycin A increased survival time by 250% in leukemia-bearing mice, outperforming traditional anthracyclines . While direct data for this compound is absent, structural similarities suggest comparable or enhanced efficacy.

Toxicity Profile
Cardiotoxicity, a major limitation of anthracyclines, is linked to reactive oxygen species (ROS) generation. Obelmycin A’s modified side chain reduces ROS production by 40% compared to adriamycin in cardiomyocyte assays . This implies that this compound may exhibit similar or improved safety profiles.

Clinical and Preclinical Data

Metric Obelmycin A Adriamycin
Tumor Growth Inhibition (L1210) 98% 85%
Cardiotoxicity Incidence (Mice) 10% 60%
Plasma Half-Life 8.2 hours 6.5 hours

The extended half-life of Obelmycin A suggests improved pharmacokinetics, a trait likely conserved in this compound .

Q & A

Q. Methodological Notes

  • Experimental Replication : All protocols should adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
  • Ethical Compliance : For in vivo studies, follow ARRIVE 2.0 guidelines for reporting animal research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Obelmycin D
Reactant of Route 2
Obelmycin D

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